Cas no 5664-20-0 (Cyclohexane,ethenylidene-)

Cyclohexane,ethenylidene- 化学的及び物理的性質
名前と識別子
-
- Cyclohexane,ethenylidene-
- ethenylidenecyclohexane
- Vinylidenecyclohexane
- vinylidene-cyclohexane
- Vinylidenecyclohexane, technical grade, 90%
- 5664-20-0
- DTXSID60205211
- HZHTYEIEGPBKKS-UHFFFAOYSA-N
- Ethenylidenecyclohexane #
- Cyclohexane, ethenylidene-
- AKOS015906791
-
- インチ: InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,3-7H2
- InChIKey: HZHTYEIEGPBKKS-UHFFFAOYSA-N
- ほほえんだ: C=C=C1CCCCC1
計算された属性
- せいみつぶんしりょう: 108.09396
- どういたいしつりょう: 108.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.806 g/mL at 25 °C
- ふってん: 149.6°C at 760 mmHg
- フラッシュポイント: 華氏温度:73.4°f
摂氏度:23°c - 屈折率: n20/D 1.489
- PSA: 0
Cyclohexane,ethenylidene- セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H226-H302
- 危険物輸送番号:1993
- WGKドイツ:2
- 危険カテゴリコード: 10-22-51/53
- セキュリティの説明: 61
-
危険物標識:
- ちょぞうじょうけん:−20°C
- 包装カテゴリ:II
- 危険レベル:3.1
- 包装グループ:II
Cyclohexane,ethenylidene- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 715018-500MG |
Cyclohexane,ethenylidene- |
5664-20-0 | 90% | 500MG |
¥1333.98 | 2022-02-24 |
Cyclohexane,ethenylidene- 関連文献
-
1. The alkoxy–alkoxycarbonylation of allenesHoward Alper,Frederick W. Hartstock,Bertrand Despeyroux J. Chem. Soc. Chem. Commun. 1984 905
-
2. The alkoxy–alkoxycarbonylation of allenesHoward Alper,Frederick W. Hartstock,Bertrand Despeyroux J. Chem. Soc. Chem. Commun. 1984 905
-
Enol López,Giacomo Lonzi,Javier González,Luis A. López Chem. Commun. 2016 52 9398
-
Takashi Kippo,Ilhyong Ryu Chem. Commun. 2014 50 5993
-
J. W. Cook,C. A. Lawrence J. Chem. Soc. 1938 58
-
Chongmin Zhong,Yusuke Sasaki,Hajime Ito,Masaya Sawamura Chem. Commun. 2009 5850
-
Ren Tomita,Takashi Koike,Munetaka Akita Chem. Commun. 2017 53 4681
Cyclohexane,ethenylidene-に関する追加情報
Introduction to Cyclohexane,ethenylidene (CAS No: 5664-20-0)
The compound Cyclohexane,ethenylidene, with the chemical identifier CAS No 5664-20-0, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, also known as 1-vinylcyclohexane, is a cycloalkene derivative that has garnered attention due to its versatile applications in synthetic chemistry and potential roles in medicinal chemistry. The unique structural features of this molecule, including its cyclohexane ring substituted with an ethenylidene group, make it a valuable intermediate in the synthesis of more complex organic molecules.
Recent advancements in the field of chemical biology have highlighted the importance of Cyclohexane,ethenylidene in the development of novel therapeutic agents. Its reactivity and structural properties allow for facile functionalization, making it a preferred building block in the construction of pharmacophores. The ethenylidene moiety, characterized by its double bond connectivity, introduces a level of flexibility that is conducive to molecular design, enabling chemists to explore diverse chemical spaces for drug discovery.
In the context of pharmaceutical research, 1-vinylcyclohexane has been explored as a precursor in the synthesis of various bioactive compounds. Its ability to undergo reactions such as polymerization, hydrogenation, and cross-coupling reactions makes it a versatile intermediate. For instance, polymerization of this compound can yield polymers with unique mechanical properties, which are relevant in materials science applications. Additionally, hydrogenation products derived from Cyclohexane,ethenylidene have shown promise as intermediates in the production of fine chemicals and specialty materials.
The pharmaceutical industry has been particularly interested in derivatives of Cyclohexane,ethenylidene due to their potential biological activity. Researchers have investigated its role in modulating various biological pathways by incorporating it into drug candidates targeting neurological disorders, inflammatory conditions, and metabolic diseases. The cyclohexane ring provides a stable scaffold that can be modified to enhance binding affinity to biological targets. Furthermore, the presence of the ethenylidene group allows for further derivatization, enabling the creation of molecules with tailored pharmacological properties.
One of the most compelling aspects of 1-vinylcyclohexane is its role in green chemistry initiatives. As the demand for sustainable chemical processes grows, compounds like this one are being evaluated for their compatibility with environmentally friendly synthetic routes. For example, catalytic processes that minimize waste and energy consumption have been developed for the functionalization of Cyclohexane,ethenylidene, aligning with global efforts to reduce the environmental footprint of chemical manufacturing.
The synthesis and application of Cyclohexane,ethenylidene also intersect with computational chemistry and molecular modeling. Advanced computational techniques have been employed to predict the reactivity and stability of this compound under various conditions. These insights are crucial for optimizing synthetic routes and designing experiments that maximize yield and purity. Additionally, computational studies have helped elucidate the mechanism of action for derivatives of this compound when used as pharmaceutical intermediates.
In conclusion,Cyclohexane,ethenylidene (CAS No: 5664-20-0) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical development. Its structural features and reactivity make it a valuable tool for chemists working on drug discovery and material science applications. As research continues to uncover new applications for this molecule,its importance is likely to grow,further solidifying its place as a cornerstone in modern chemical research.
5664-20-0 (Cyclohexane,ethenylidene-) 関連製品
- 1190020-48-4(1-Naphthaldehyde-d7)
- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)
- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)
- 1563451-17-1(3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)
- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)
- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)
- 1807267-93-1(Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate)
- 1936286-30-4(3-amino-1-(1,2,5-thiadiazol-3-yl)methyl-1,4-dihydropyridin-4-one)